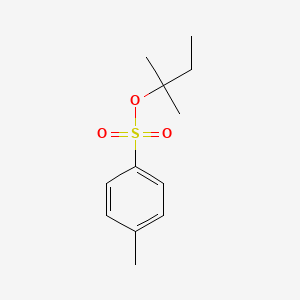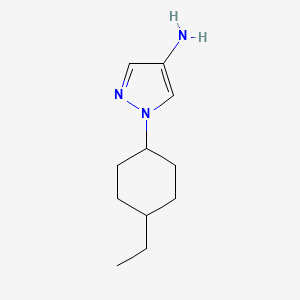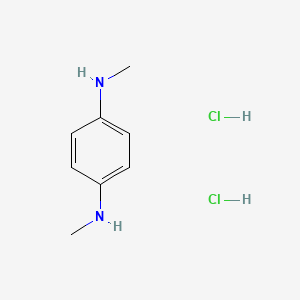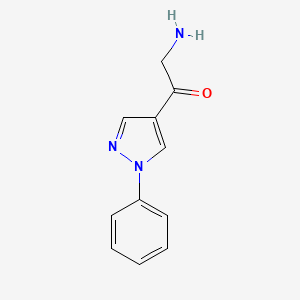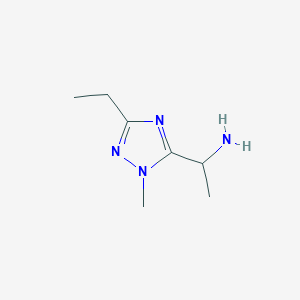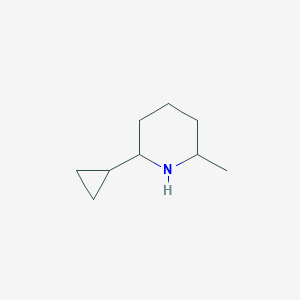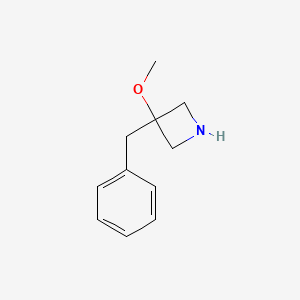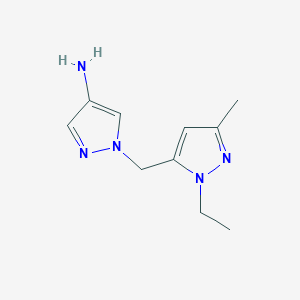
4-methoxy-2-phenyl-N-propylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-phenyl-N-propylbutan-1-amine is an organic compound with the molecular formula C14H23NO It is a secondary amine that features a methoxy group, a phenyl group, and a propyl chain attached to a butan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-phenyl-N-propylbutan-1-amine can be achieved through several methods. One common approach involves the N-alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are selective and do not affect reducible substituents such as nitro and chloride groups during the reduction process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reduction methods. The choice of catalysts and reaction conditions can be optimized to ensure high yield and purity of the final product. Additionally, the use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-2-phenyl-N-propylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents and other electrophiles can be used to introduce new substituents onto the aromatic ring or the amine group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted amines and aromatic compounds.
Applications De Recherche Scientifique
4-Methoxy-2-phenyl-N-propylbutan-1-amine has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It is a constituent of many pharmaceuticals, including antidepressants and analgesics.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The specific mechanism of action for 4-methoxy-2-phenyl-N-propylbutan-1-amine is not well-documented. as a secondary amine, it likely interacts with various molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can influence the compound’s biological activity and its effects on molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-5-(phenylamino)methyl)phenol
- 2-(Anilinomethyl)phenol
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
Uniqueness
4-Methoxy-2-phenyl-N-propylbutan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and phenyl groups, along with the propyl chain, provide a versatile framework for further chemical modifications and applications.
Propriétés
Formule moléculaire |
C14H23NO |
|---|---|
Poids moléculaire |
221.34 g/mol |
Nom IUPAC |
4-methoxy-2-phenyl-N-propylbutan-1-amine |
InChI |
InChI=1S/C14H23NO/c1-3-10-15-12-14(9-11-16-2)13-7-5-4-6-8-13/h4-8,14-15H,3,9-12H2,1-2H3 |
Clé InChI |
KFBIJCZFIMERLW-UHFFFAOYSA-N |
SMILES canonique |
CCCNCC(CCOC)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


